1,1-Dimethyl-2-(2,2,2-trifluoro-1-((2,2,2-trifluoro-N,N-dimethylethanehydrazonoyl)dithio)ethylidene)hydrazine
Description
This compound is a hydrazine derivative featuring a dimethyl-substituted hydrazine backbone, two trifluoromethyl (CF₃) groups, and a dithio (-S-S-) linkage connecting a trifluoroethylidene unit to a trifluoro-N,N-dimethylethanehydrazonoyl moiety.
Properties
CAS No. |
4503-67-7 |
|---|---|
Molecular Formula |
C8H12F6N4S2 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
[(Z)-N-(dimethylamino)-C-(trifluoromethyl)carbonimidoyl]sulfanyl (1Z)-N-(dimethylamino)-2,2,2-trifluoroethanimidothioate |
InChI |
InChI=1S/C8H12F6N4S2/c1-17(2)15-5(7(9,10)11)19-20-6(8(12,13)14)16-18(3)4/h1-4H3/b15-5-,16-6- |
InChI Key |
TYPYVVAKBZVSBB-KNBRTIFXSA-N |
Isomeric SMILES |
CN(/N=C(\SS/C(=N\N(C)C)/C(F)(F)F)/C(F)(F)F)C |
Canonical SMILES |
CN(C)N=C(C(F)(F)F)SSC(=NN(C)C)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Structural Features :
- Hydrazine/Hydrazone Core : Shared with compounds like N′-[2,6-dinitro-4-(trifluoromethyl)phenyl]hydrazides () and thiazolyl-thiazole derivatives ().
- Trifluoromethyl Groups : Present in N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides () and methyl 2-[1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)ethylidene]-1-hydrazinecarboxylate (). These groups enhance lipophilicity and electron-withdrawing effects, improving membrane permeability and metabolic stability .
- Sulfur-Containing Moieties : The dithio (-S-S-) linkage differentiates it from thiol or thioether-containing analogs like 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N′-[(E)-(2-hydroxy-1-naphthyl)methylidene]acetohydrazide (). Dithio groups may confer unique redox properties or metal-binding capabilities .
Table 1: Substituent Comparison
Physicochemical Properties
- Lipophilicity: The CF₃ groups increase logP compared to non-fluorinated analogs like 4-(3-nitrophenyl)thiazol-2-ylhydrazones () .
- Stability : Dithio linkages may reduce hydrolytic stability relative to single-thio analogs () but enhance resistance to enzymatic degradation .
- Crystallinity : Fluorinated hydrazines (e.g., ) often exhibit high crystallinity, aiding in purification .
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